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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(4-methoxyphenyl)ethanone,
also known as Desoxyanisoin. Its IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone[1]. This
document details its chemical properties, a proposed synthesis protocol, and a review of its
known and potential biological activities, with a focus on its estrogenic effects. While specific
data on its direct interactions with signaling pathways are limited, this guide explores the
pathways modulated by structurally related compounds to infer potential mechanisms of action.
This guide is intended to serve as a foundational resource for researchers and professionals in
the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1,2-bis(4-methoxyphenyl)ethanone is a deoxybenzoin, a class of organic compounds
characterized by a 1,2-diphenylethanone backbone. Its key identifiers and properties are
summarized in the table below.
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Property Value Reference
1,2-bis(4-

IUPAC Name [1]
methoxyphenyl)ethanone
Desoxyanisoin, Deoxyanisoin,

Synonyms ) ) [1]
4,4'-Dimethoxydeoxybenzoin

CAS Number 120-44-5

Molecular Formula C16H1603 [1]

Molecular Weight 256.30 g/mol

Appearance White to off-white solid

Melting Point 109-110°C

B Slightly soluble in chloroform
Solubility

and methanol

Synthesis of 1,2-bis(4-methoxyphenyl)ethanone

A plausible and efficient method for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone is the

Friedel-Crafts acylation of anisole with 4-methoxyphenylacetyl chloride in the presence of a

Lewis acid catalyst such as aluminum chloride (AIClIs).

Experimental Protocol: Proposed Friedel-Crafts

Acylation

Materials:

Anisole

4-Methoxyphenylacetyl chloride

Anhydrous aluminum chloride (AICI3)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (HCI), 1M solution
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Saturated sodium bicarbonate (NaHCOs3) solution

Saturated sodium chloride (NacCl) solution (brine)

Anhydrous magnesium sulfate (MgSQOa)
e Ice
Procedure:

e In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in
anhydrous dichloromethane.

e Cool the suspension to 0°C in an ice bath.

o Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dropwise to the stirred
suspension, maintaining the temperature at 0°C.

o After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture,
ensuring the temperature remains at 0°C.

» Once the addition of anisole is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin
Layer Chromatography (TLC).

» Upon completion, carefully quench the reaction by pouring the mixture into a beaker
containing a vigorously stirred mixture of crushed ice and 1M HCI.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x 50 mL).

o Combine the organic extracts and wash sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator to obtain the crude product.
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» The crude product can be purified by recrystallization from a suitable solvent such as ethanol
to yield 1,2-bis(4-methoxyphenyl)ethanone as a solid.

Synthesis Workflow

Reactants

ydrous AICIs ‘
Rea%ﬂon
4-Methoxyphenylacetyl) | | Reaction in || L( Quenching with
Chloride Anhydrous DCM at 0°C to R Ice/HCI
'y

@

Extraction with DCM 1,2-bis(4-methoxyphenyl)ethanone

Click to download full resolution via product page

Figure 1: Proposed workflow for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone.

Spectroscopic Data

While a complete, publicly available experimental spectroscopic dataset for 1,2-bis(4-
methoxyphenyl)ethanone is not readily available, the expected spectroscopic characteristics
can be inferred from the analysis of its structural components and related compounds.
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Technique Expected Characteristics

Signals corresponding to the aromatic protons

on the two methoxy-substituted phenyl rings, a
1H NMR _

singlet for the methylene protons, and two

singlets for the methoxy groups.

Resonances for the carbonyl carbon, the

methylene carbon, the aromatic carbons (with
13C NMR distinct signals for those attached to methoxy

groups and the carbonyl group), and the

methoxy carbons.

A strong absorption band for the carbonyl (C=0)
stretching vibration, characteristic bands for C-O
stretching of the methoxy groups, and bands for

aromatic C-H and C=C stretching.

A molecular ion peak corresponding to the
Mass Spec. molecular weight of 256.30 g/mol , along with

characteristic fragmentation patterns.

Biological Activity

The biological activity of Desoxyanisoin has been primarily investigated in the context of its
estrogenic properties. Deoxybenzoins, as a class, are considered phytoestrogens and have
been shown to interact with estrogen receptors.

Estrogenic and Antiestrogenic Activity

Studies on various deoxybenzoin derivatives have demonstrated their potential as selective
estrogen receptor modulators (SERMs). These compounds can exhibit either estrogenic
(agonist) or antiestrogenic (antagonist) activity depending on the specific estrogen receptor
subtype (ERa or ER[) and the target tissue.
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Compound ] o
Cell Line Activity ECso | ICs0 Reference

Type
Deoxybenzoin ERa(+) MCF7 ) )

o Proliferation ECso ~ 1-12 uM
Derivatives cells
Deoxybenzoin _

T ERB(+) PC3 cells  Apoptosis ICs0 ~ 1-5 uM
Derivatives
Substituted

) HelLa cells (ERB)  Estrogenic -
Deoxybenzoins

Substituted o
) HelLa cells (ERa)  No Activity -
Deoxybenzoins

Potential Anticancer, Antimicrobial, and Anti-
inflammatory Activities

While specific quantitative data for Desoxyanisoin is scarce, structurally related methoxylated
flavonoids and chalcones have shown promising anticancer, antimicrobial, and anti-
inflammatory activities. Further research is warranted to determine if 1,2-bis(4-
methoxyphenyl)ethanone shares these properties.

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 1,2-bis(4-
methoxyphenyl)ethanone is not yet available in the scientific literature. However, based on its
established interaction with estrogen receptors, it is highly probable that it influences
downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathway

As a ligand for estrogen receptors, Desoxyanisoin likely initiates the classical genomic
signaling pathway. This involves binding to ERa or ERf in the cytoplasm, leading to receptor
dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (ERES)
on the DNA. This, in turn, modulates the transcription of target genes.
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Figure 2: Postulated estrogen receptor signaling pathway for Desoxyanisoin.

Conclusion

1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin) is a phytoestrogen with demonstrated
potential as a selective estrogen receptor modulator. While its synthesis is achievable through
established methods like Friedel-Crafts acylation, a comprehensive understanding of its
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biological activity profile and the specific signaling pathways it modulates requires further
investigation. The information presented in this guide provides a solid foundation for future
research into the therapeutic potential of this and related deoxybenzoin compounds.
Researchers are encouraged to explore its anticancer, antimicrobial, and anti-inflammatory
properties and to elucidate its precise mechanisms of action at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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